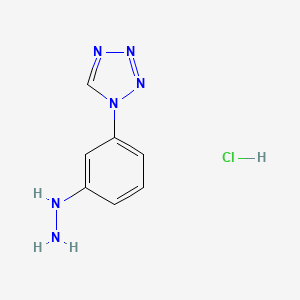

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Description

Properties

IUPAC Name |

[3-(tetrazol-1-yl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6.ClH/c8-10-6-2-1-3-7(4-6)13-5-9-11-12-13;/h1-5,10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMMQUJCDDRMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697961 | |

| Record name | 1-(3-Hydrazinylphenyl)-1H-tetrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847606-72-8 | |

| Record name | 1-(3-Hydrazinylphenyl)-1H-tetrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride CAS number 847606-72-8

An In-Depth Technical Guide to 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (CAS 847606-72-8): A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

This compound, identified by CAS number 847606-72-8, is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and medicinal chemistry.[1][2] Its molecular architecture, featuring a phenyl ring substituted with both a reactive hydrazine group and a metabolically robust tetrazole moiety, positions it as a versatile building block for the synthesis of complex, biologically active molecules.[3]

The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[4][5] This substitution can enhance a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[6] Concurrently, the hydrazine functional group serves as a potent nucleophile and a key precursor for constructing a variety of other heterocyclic systems, such as pyrazoles.[7] This dual functionality makes this compound a valuable starting material for creating diverse compound libraries aimed at discovering novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, designed for researchers and drug development professionals.

Physicochemical Properties & Characterization

The fundamental properties of this compound are summarized below. Accurate characterization is paramount for its effective use in synthesis, and validation is typically achieved through a combination of spectroscopic and physical methods.

| Property | Value | Source |

| CAS Number | 847606-72-8 | [1] |

| Molecular Formula | C₇H₉ClN₆ (as HCl salt) | [3] |

| Molecular Weight | 212.64 g/mol | [3] |

| Synonyms | (3-tetrazol-1-yl-phenyl)-hydrazine hydrochloride | [1] |

| Storage Condition | 2-8°C, desiccated | [3] |

Expert Insight: The Rationale for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The aromatic protons on the phenyl ring will exhibit a characteristic splitting pattern, while the chemical shifts of the tetrazole carbon and the protons adjacent to the hydrazine group provide definitive proof of the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups. Expect to see characteristic stretches for N-H bonds in the hydrazine and aromatic C-H and C=C bonds.

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound.

Synthesis Pathway and Mechanism

While specific manufacturing procedures are often proprietary, a chemically sound and widely accepted synthetic route can be devised from its logical precursor, 3-(1H-Tetrazol-1-yl)aniline.[8] The synthesis involves a classical two-step transformation: the conversion of an aromatic amine to a diazonium salt, followed by its reduction to a hydrazine.

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) must be conducted at low temperatures (0–5 °C). This is because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, leading to side products and reduced yields.

-

Reduction: Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reagent for the reduction of diazonium salts to hydrazines. The strongly acidic environment maintains the stability of the reactants and products. The workup procedure is critical to remove tin salts for a pure final product.

Core Applications in Drug Development

The true value of this compound lies in its utility as a strategic intermediate.[3]

1. Bioisosterism and Pharmacokinetic Enhancement: The tetrazole ring is a cornerstone of modern medicinal chemistry.[9] It serves as a non-classical bioisostere of a carboxylic acid, meaning it mimics the acidic proton and hydrogen bonding capabilities of a carboxyl group but with significantly different physical properties. This substitution often leads to improved metabolic stability (resistance to enzymatic degradation) and enhanced oral bioavailability, critical attributes for successful drug candidates.[4][5]

Caption: The concept of tetrazole as a carboxylic acid bioisostere.

2. Synthesis of Pyrazole-Containing Scaffolds: The hydrazine group is a powerful tool for constructing new rings. A primary application is in the Knorr pyrazole synthesis or similar condensation reactions with 1,3-dicarbonyl compounds. This reaction allows for the direct construction of 1,3,5-trisubstituted pyrazole rings, another "privileged scaffold" in drug discovery known for a wide range of biological activities, including anti-inflammatory and analgesic properties.[7] The hydrochloride salt form of the starting material ensures stability and good solubility in polar reaction media.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE). Tetrazole compounds may have explosive properties and should be handled with care, avoiding heat and shock.

Materials:

-

3-(1H-Tetrazol-1-yl)aniline (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diazotization: a. Suspend 3-(1H-Tetrazol-1-yl)aniline in a suitable volume of concentrated HCl and water in a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer. b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Reduction: a. In a separate flask, dissolve stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C. b. Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. A precipitate should form.

-

Workup and Isolation: a. Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove non-polar impurities. b. Suspend the crude solid in water and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8 to obtain the free hydrazine base. c. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). d. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. To form the hydrochloride salt for stability and ease of handling, dissolve the resulting free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol or ether until precipitation is complete. f. Collect the white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Quality Control & Characterization

-

Melting Point: Determine the melting point of the dried solid using a calibrated melting point apparatus. A sharp range indicates high purity.

-

¹H NMR: Dissolve ~5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum and integrate the peaks. The ratio of aromatic protons to the exchangeable N-H protons should match the expected structure.

-

Purity Analysis (HPLC): Prepare a standard solution of the compound and analyze it using a reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) to determine the purity profile.

Safety, Handling, and Storage

Chemical safety is the highest priority when working with this compound.

-

Hazard Profile: Tetrazole derivatives can be energetic materials and may decompose explosively upon heating. Hydrazine derivatives are often toxic and potential sensitizers.[10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[11] All manipulations should be performed in a certified chemical fume hood.[11]

-

Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.[12] In case of skin or eye contact, rinse immediately and thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]

-

Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed molecular tool. Its combination of a stable, bioisosteric tetrazole ring and a synthetically versatile hydrazine group provides researchers with a powerful platform for the efficient synthesis of novel, drug-like molecules.[3][4] A thorough understanding of its properties, synthesis, and handling as outlined in this guide is essential for leveraging its full potential in the complex and demanding field of drug discovery.

References

- Vertex AI Search, "this compound | 847606-72-8", Accessed January 20, 2026.

- Reagentia, "this compound (1 x 250 mg)", Accessed January 20, 2026.

- Aladdin, "this compound - CAS:847606-72-8", Accessed January 20, 2026.

- Alfa Chemistry, "CAS 847-60-2 p-Methyl benzoyl chloride", Accessed January 20, 2026.

- ChemicalBook, "this compound", Accessed January 20, 2026.

- Chem-Impex, "3-(1H-Tetrazol-1-yl)aniline", Accessed January 20, 2026.

- BU CyberSec Lab, "3-(1H-Tetrazol-1-yl)aniline", Accessed January 20, 2026.

- MySkinRecipes, "this compound", Accessed January 20, 2026.

- Sigma-Aldrich, "SAFETY D

- Aribo Chem, "CAS: 4025-64-3 Name: 3-(Chlorosulfonyl)benzoic acid", Accessed January 20, 2026.

- Chemenu, "cas 847606-72-8|| where to buy [3-(tetrazol-1-yl)phenyl]hydrazine;hydrochloride", Accessed January 20, 2026.

- Vulcanchem, "1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride", Accessed January 20, 2026.

- TCI Chemicals, "SAFETY D

- Fisher Scientific, "SAFETY D

- Ricca Chemical Company, "Safety D

- Sigma-Aldrich, "3-(1H-Tetrazol-1-yl)aniline AldrichCPR 14213-12-8", Accessed January 20, 2026.

- Molbase, "8-amino-2-tetrazol-5-ylnaphthalene hydrochloride 110683-27-7 wiki", Accessed January 20, 2026.

- PubMed Central (PMC), NIH, "Tetrazoles via Multicomponent Reactions", Accessed January 20, 2026.

- Organic Chemistry Portal, "Synthesis of 1H-tetrazoles", Accessed January 20, 2026.

- Beilstein Journal of Organic Chemistry, "Innovative synthesis of drug-like molecules using tetrazole as core building blocks", Accessed January 20, 2026.

- ACS Publications, "Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes | ACS Omega", Accessed January 20, 2026.

- NIH, "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles", Accessed January 20, 2026.

- Google Patents, "US3767667A - Process for preparing 1h-tetrazole compounds", Accessed January 20, 2026.

- NIH, "Innovative synthesis of drug-like molecules using tetrazole as core building blocks", Accessed January 20, 2026.

- PubMed Central (PMC), "Tetrazolium Compounds: Synthesis and Applications in Medicine", Accessed January 20, 2026.

- ResearchGate, "RESEARCH PROGRESS ON TETRAZOLE DERIV

- ChemicalBook, "1H-TETRAZOLE - Safety D

Sources

- 1. This compound | 847606-72-8 [amp.chemicalbook.com]

- 2. This compound CAS#: 847606-72-8 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. cas 847606-72-8|| where to buy [3-(tetrazol-1-yl)phenyl]hydrazine;hydrochloride [english.chemenu.com]

- 10. riccachemical.com [riccachemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Multi-faceted Approach to the Structural Elucidation of 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-driven framework for the structural elucidation of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a heterocyclic compound of interest. By integrating data from a suite of orthogonal analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Single-Crystal X-ray Diffraction—we present a self-validating workflow. This document moves beyond a mere recitation of methods, offering insights into the causal-driven experimental design and data interpretation required to unambiguously determine the molecule's constitution, connectivity, and stereochemistry.

Introduction: The Imperative of Unambiguous Structural Assignment

This compound is a molecule that marries the bioisosteric properties of a tetrazole ring with the reactive potential of a hydrazinyl functional group.[1][2] The tetrazole moiety, often serving as a metabolically stable surrogate for a carboxylic acid, is a prevalent feature in medicinal chemistry.[1] The hydrazinyl group, a versatile synthetic handle, opens avenues for further molecular elaboration. The hydrochloride salt form is typical for enhancing the solubility and stability of such amine-containing compounds.

An erroneous structural assignment can have profound consequences, leading to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of drug development campaigns. Therefore, a rigorous, multi-technique approach to structure elucidation is not merely good practice but an absolute necessity. This guide will detail such an approach, providing both the "how" and the "why" at each stage of the analytical process.

The Integrated Analytical Workflow

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and it is the convergence of this data that leads to a confident structural assignment. Our workflow is designed to be iterative and self-validating, where the hypothesis generated from one technique is tested and refined by the next.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the parent molecule. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which is ideal for polar and salt-form compounds.[3]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile/water. The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.[3]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan a mass-to-charge (m/z) range of 50-500 to ensure capture of the molecular ion and potential fragments.

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the protonated free base, [M+H]⁺.

-

Utilize the high-resolution data to calculate the elemental composition and compare it with the theoretical formula (C₇H₉N₆⁺).

-

Trustworthiness: The high mass accuracy of HRMS (typically < 5 ppm) provides a high degree of confidence in the elemental composition, which severely constrains the number of possible molecular structures.

Expected Data & Interpretation:

| Parameter | Expected Value | Interpretation |

| Molecular Formula (Free Base) | C₇H₈N₆ | The neutral form of the target molecule. |

| Exact Mass (Free Base) | 176.0810 | Calculated exact mass for C₇H₈N₆. |

| [M+H]⁺ (Monoisotopic) | 177.0888 | The expected m/z for the protonated molecule. |

| Observed [M+H]⁺ | ~177.0885 | An observed m/z within a few ppm of the theoretical value confirms the elemental composition. |

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the N-H bonds of the hydrazinyl group and the hydrochloride salt, C-H bonds of the aromatic ring, and the N=N and C=N stretches of the tetrazole ring.

Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry, crystalline compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogenous powder.[3]

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or semi-transparent pellet.

-

Data Acquisition: Acquire the spectrum using a FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Trustworthiness: The presence or absence of key vibrational bands provides a robust, self-validating check on the functional groups suggested by the molecular formula.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3400-3200 | Broad, Strong | N-H stretch | Confirms the presence of the hydrazinyl group (-NHNH₂). |

| 3100-3000 | Medium | Aromatic C-H stretch | Indicates the presence of the phenyl ring. |

| ~2700-2400 | Broad | N⁺-H stretch | Characteristic of the hydrochloride salt of an amine. |

| 1600-1450 | Medium-Strong | C=C & C=N stretch | Aromatic ring and tetrazole ring vibrations. |

| 1400-1300 | Medium | N=N stretch | Characteristic of the tetrazole ring system. |

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the connectivity of atoms in a molecule.[3] A suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the bonding framework.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar compounds and allows for the observation of exchangeable protons (N-H).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: Shows the number of different carbon environments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular fragments.

-

-

Data Analysis: Integrate the data from all NMR experiments to build the molecular structure.

Trustworthiness: The combination of 1D and 2D NMR experiments provides a highly redundant and self-consistent dataset. The connectivity established through HMBC correlations, for example, can be cross-verified with the coupling patterns observed in the ¹H NMR spectrum.

Hypothetical NMR Data & Interpretation (in DMSO-d₆)

¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | s (broad) | 1H | Tetrazole C-H | The proton on the tetrazole ring is expected to be deshielded and appear as a singlet.[4] |

| ~8.0-7.5 | m | 4H | Aromatic H s | Protons on the phenyl ring will appear in the aromatic region with complex splitting patterns due to their relative positions. |

| ~4.5 | s (broad) | 3H | -NH -NH₂ ⁺ | The exchangeable protons of the hydrazinyl hydrochloride group will appear as a broad singlet. |

¹³C NMR Data:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~155 | Tetrazole C -H | The carbon of the tetrazole ring is characteristically found in this downfield region.[5] |

| ~140 | Aromatic C -N (Hydrazinyl) | The aromatic carbon attached to the nitrogen of the hydrazinyl group. |

| ~138 | Aromatic C -N (Tetrazole) | The aromatic carbon attached to the nitrogen of the tetrazole ring. |

| ~130-115 | Aromatic C -H | The remaining four carbons of the phenyl ring. |

2D NMR Connectivity

The HMBC spectrum would be the final piece of the NMR puzzle, showing key correlations such as:

-

The tetrazole C-H proton to the aromatic carbon it is attached to.

-

The aromatic protons to their neighboring carbons, confirming the substitution pattern on the phenyl ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

solubility of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in various organic solvents. In the absence of publicly available empirical solubility data for this specific compound, this document leverages fundamental principles of physical chemistry and molecular structure analysis to predict its solubility profile. We deconstruct the molecule into its constituent functional groups—the tetrazole ring, the phenyl group, the hydrazinyl moiety, and the hydrochloride salt—to forecast its behavior in polar protic, polar aprotic, and nonpolar solvent systems. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method, intended to empower researchers in drug development and chemical synthesis. The document also explores key factors influencing solubility, such as temperature and pH, providing a robust framework for formulation scientists and medicinal chemists.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrazole ring, which is a common bioisostere for the carboxylic acid group in medicinal chemistry.[1][2] The presence of the hydrazinylphenyl moiety suggests its potential utility as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is paramount for its practical application in synthesis, purification, formulation, and various analytical procedures.[3]

Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a critical determinant of a drug candidate's downstream developability, including its formulation into a viable dosage form. This guide serves as a foundational resource for researchers, providing both a theoretical solubility prediction and a practical methodology for its empirical determination.

Physicochemical Properties and Molecular Structure Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and the physicochemical contributions of its components.

Chemical Structure:

(Simplified representation of this compound)

-

1H-Tetrazole Ring: The tetrazole ring is a planar, aromatic heterocycle containing four nitrogen atoms.[4] It is highly polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the other nitrogen atoms). The parent 1H-tetrazole is known to be soluble in polar solvents like water, DMSO, and various alcohols.[3][5] It behaves as a weak acid with a pKa comparable to carboxylic acids, a property that is fundamental to its role as a bioisostere.[1]

-

Phenyl Group: The benzene ring is a nonpolar, hydrophobic moiety. Its presence will generally decrease the compound's affinity for highly polar solvents compared to an unsubstituted tetrazole and increase its affinity for solvents with some aromatic or nonpolar character.

-

Hydrazinyl Group (-NHNH₂): The hydrazine group is highly polar and is a potent hydrogen bond donor and acceptor. This functional group will significantly enhance the molecule's ability to interact with polar protic solvents.

-

Hydrochloride Salt: The formation of a hydrochloride salt indicates that one of the basic nitrogen atoms (likely on the hydrazinyl group or the tetrazole ring) has been protonated. This ionic character is the most dominant factor for solubility. As a salt, the compound will have significantly higher lattice energy than its free base form but will also have a strong potential for dissociation in highly polar, protic solvents that can effectively solvate the resulting ions. The solubility of hydrochloride salts is often highly dependent on the pH of the medium.[6]

Overall Molecular Profile: The molecule is a salt with a complex blend of polar (tetrazole, hydrazinyl), nonpolar (phenyl), and ionic (hydrochloride) characteristics. This structure suggests a strong preference for polar protic solvents that can engage in hydrogen bonding and solvate the ionic components.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and the principle of "like dissolves like," the following solubility profile is predicted. It is crucial to note that these are expert estimations that require experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents are excellent hydrogen bond donors and acceptors with high dielectric constants, capable of solvating the protonated amine and chloride ions, as well as the polar tetrazole and hydrazinyl groups. Solubility is expected to be highest in this class. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to Low | DMSO and DMF are strong hydrogen bond acceptors and highly polar, which should allow them to solvate the cationic part of the molecule. They can effectively disrupt the crystal lattice. The parent 1H-tetrazole is soluble in DMSO.[1] |

| Acetonitrile, Acetone | Low to Very Low | While polar, these solvents are weaker hydrogen bond acceptors and have lower dielectric constants than DMSO or DMF. They will be less effective at solvating the dissociated ions, leading to lower solubility. | |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the high crystal lattice energy of the salt and solvate the ionic and polar functional groups. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This protocol ensures that a true equilibrium between the solid and dissolved states is achieved.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid material.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The use of a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Dilution: Accurately dilute the collected supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8]

-

Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Factors Influencing Solubility

The solubility of this compound is not a fixed value and can be significantly influenced by several experimental conditions.

-

Temperature: For most solid solutes, the dissolution process is endothermic. Therefore, solubility tends to increase with temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[9] Experimental determination at different temperatures is recommended for processes like crystallization.

-

pH and Co-solvents: As a hydrochloride salt of a compound with basic and acidic centers, its solubility in aqueous or protic organic systems can be highly pH-dependent. In a non-buffered organic solvent, the compound itself will establish the pH. The addition of acidic or basic co-solvents could dramatically alter the solubility by shifting the equilibrium between the salt and the free base form.

-

Common Ion Effect: In solvents containing chloride ions from another source, the solubility of the hydrochloride salt may be suppressed. According to Le Chatelier's principle, the added chloride will shift the dissolution equilibrium towards the solid, undissociated salt, thereby reducing its concentration in solution.[6]

Conclusion and Recommendations

While specific experimental data for this compound is not available in the literature, a detailed analysis of its molecular structure strongly suggests that it will be most soluble in polar protic solvents like water and lower-chain alcohols. Moderate solubility is predicted for highly polar aprotic solvents such as DMSO and DMF, with poor solubility expected in less polar and nonpolar media.

This guide provides a robust theoretical framework for understanding the solubility behavior of this compound. However, these predictions must be confirmed through empirical measurement. It is strongly recommended that researchers utilize the detailed shake-flask protocol provided herein to generate accurate and reliable thermodynamic solubility data. Such data is indispensable for the successful development of synthetic processes, purification methods, and ultimately, pharmaceutical formulations involving this compound.

References

-

Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Available at: [Link]

-

PubChem. 1H-Tetrazole. National Institutes of Health (NIH). Available at: [Link]

-

Wikipedia. Tetrazole. Available at: [Link]

-

PubChem. Tetrazole hydrochloride. National Institutes of Health (NIH). Available at: [Link]

-

PubChem. 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2). National Institutes of Health (NIH). Available at: [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padova (Unipd). Available at: [Link]

-

Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Available at: [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

-

Cheméo. Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Available at: [Link]

-

Garcia, M. A. R., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]

-

Ko-Kwang, S., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

E-H, A., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Introduction

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is a specialized organic compound featuring a unique combination of a phenyl ring, a tetrazole moiety, and a hydrazinyl group, supplied as a hydrochloride salt. This intricate structure suggests its potential utility in pharmaceutical research and drug development, likely as a building block in the synthesis of more complex molecules. The presence of both a high-nitrogen tetrazole ring and a reactive hydrazinyl group necessitates a thorough understanding of its chemical stability to ensure its integrity during storage and handling.

This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. It outlines potential degradation pathways, recommends optimal storage conditions, and details experimental protocols for researchers to validate stability in their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's characteristics to ensure experimental reproducibility and material quality.

Chemical Profile and Inherent Stability Considerations

The stability of this compound is dictated by the interplay of its constituent functional groups. Its CAS Number is 847606-72-8[1].

| Feature | Chemical Moiety | Inherent Stability Implication |

| High-Nitrogen Heterocycle | Tetrazole Ring | Tetrazoles are known for their high energy content and can be sensitive to heat, shock, or friction, potentially leading to vigorous decomposition[2][3]. The primary decomposition product is often nitrogen gas[4]. |

| Reactive Nucleophile | Hydrazinyl Group (-NHNH2) | The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or incompatible oxidizing agents[5][6]. |

| Aromatic Core | Phenyl Ring | The phenyl group provides a degree of electronic stability to the molecule. |

| Salt Form | Hydrochloride Salt | As a hydrochloride salt, the compound is acidic and should be stored away from strong bases to prevent neutralization and potential degradation of the free base form. |

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing effective storage and handling strategies.

Oxidation of the Hydrazinyl Group

The primary and most likely degradation pathway involves the oxidation of the hydrazinyl substituent. This can be a complex process leading to a variety of products.

Caption: Workflow for forced degradation studies.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.

Methodology:

-

Sample Preparation: Package multiple samples of this compound in appropriate containers (e.g., amber glass vials with inert gas overlay).

-

Storage: Store the samples under the proposed long-term storage conditions (e.g., 2-8°C/ambient humidity and -20°C).

-

Testing: At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), remove samples and analyze for purity, appearance, and the presence of degradation products using a validated stability-indicating HPLC method.

Conclusion

This compound is a compound that requires careful storage and handling due to the inherent reactivity of its hydrazinyl and tetrazole functionalities. The primary stability concerns are oxidation of the hydrazinyl group and thermal decomposition of the tetrazole ring. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, the integrity of the compound can be maintained. For critical applications, it is imperative that researchers conduct their own stability assessments using the methodologies outlined in this guide to establish a reliable shelf-life and ensure the quality of their experimental results.

References

-

Materials Advances (RSC Publishing). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. [Link]

-

CAS Database. 847737-47-7 1H-Tetrazole,1-(3-hydrazinylphenyl)-. [Link]

-

Quora. How to store hydrochloric acid. [Link]

-

Journal of Materials Chemistry A (RSC Publishing). Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials. [Link]

-

PubChem. 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2). [Link]

-

Defense Technical Information Center. Synthesis and Characterization of 5-(hydrazino-alkyl) Tetrazoles. [Link]

-

Protank. Hydrochloric Acid Storage Tanks & HCl Specifications. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

University of California, Santa Barbara. Safe Storage of Chemicals. [Link]

-

Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]

-

Montezuma County. Storage Pattern for Chemicals Where Space is Limited. [Link]

-

MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]

-

PubMed Central - NIH. Tetrazoles via Multicomponent Reactions. [Link]

-

Poly Processing. Industrial Hydrochloric Acid Uses & Storage Concerns. [Link]

-

ResearchGate. Proposed fragmentation pathways for 5-vinyl-1H-tetrazole 1. [Link]

-

University of Groningen research portal. Hydrazine in the Ugi Tetrazole Reaction. [Link]

-

Wikipedia. Tetrazole. [Link]

-

PubChem. 1H-Tetrazole. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 1-(3,5-dimethylphenyl)-1H-tetrazole. [Link]

Sources

- 1. This compound CAS#: 847606-72-8 [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Latent Power of a Bifunctional Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride

Abstract

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both versatile synthetic handles and inherent biological relevance is paramount. This technical guide delves into the untapped potential of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a bifunctional molecule poised to serve as a valuable building block in medicinal chemistry. By dissecting the individual contributions of the phenyl-tetrazole and hydrazinyl moieties, we illuminate a path for the rational design of novel therapeutics. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this scaffold, potential therapeutic applications, and detailed synthetic methodologies to unlock its full potential.

Introduction: The Strategic Union of Two Pharmacophores

The field of medicinal chemistry is driven by the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The compound this compound presents a compelling starting point for drug discovery endeavors by covalently linking two functionalities of significant pharmacological interest: the tetrazole ring and the hydrazine group.

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[1][2][3] This substitution can enhance metabolic stability, increase lipophilicity, and improve oral bioavailability.[4] The tetrazole ring itself is found in numerous FDA-approved drugs, highlighting its acceptance and utility in clinical applications.[3][5]

The hydrazine functionality and its derivatives, particularly hydrazones, are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7][8][9] The reactive nature of the hydrazine group makes it an excellent synthetic handle for the construction of diverse molecular libraries through condensation reactions with various carbonyl compounds.

The strategic combination of these two pharmacophores in a single, stable hydrochloride salt form offers a unique platform for the development of novel drug candidates with potentially synergistic or multi-target activities.

Physicochemical and Structural Attributes

While experimental data for this compound is not extensively available, its key physicochemical properties can be inferred from its constituent parts.

| Property | General Characteristics of the Scaffold | Rationale |

| pKa | The tetrazole ring imparts acidic properties (pKa ≈ 4.5-5.0). The hydrazinyl group is basic. | The tetrazole pKa is comparable to that of a carboxylic acid, enabling it to act as a bioisostere.[2][5] |

| logP | The phenyl-tetrazole portion is moderately lipophilic. The hydrazinyl group is polar. | The overall lipophilicity can be readily modulated by derivatization of the hydrazinyl group. |

| Solubility | The hydrochloride salt form suggests good aqueous solubility. | Salt formation is a common strategy to improve the solubility of drug candidates. |

| Metabolic Stability | The tetrazole ring is generally resistant to metabolic degradation. | This is a key advantage of using tetrazoles as carboxylic acid bioisosteres.[4] |

| Reactivity | The terminal amine of the hydrazine is a potent nucleophile. | This allows for straightforward derivatization with aldehydes and ketones to form hydrazones. |

Synthetic Versatility: A Gateway to Chemical Diversity

The primary utility of this compound in medicinal chemistry lies in its potential as a versatile building block. The reactive hydrazinyl group serves as a conjugation point for the introduction of a wide array of chemical moieties, enabling the rapid generation of diverse compound libraries.

A general and highly efficient method to create derivatives is through the formation of hydrazones. This involves the condensation of the hydrazinyl group with various aldehydes and ketones, a reaction that typically proceeds under mild conditions with high yields.

Caption: Synthetic pathway for the derivatization of this compound.

This synthetic accessibility allows for the exploration of a vast chemical space by varying the R and R' groups of the carbonyl compound. These groups can be selected to probe different pharmacophoric features, such as hydrogen bonding, lipophilicity, and steric bulk, to optimize biological activity.

Potential Therapeutic Applications and Mechanistic Insights

The combination of the phenyl-tetrazole scaffold with a hydrazone linkage suggests several promising avenues for therapeutic intervention. The following sections outline potential applications based on the known biological activities of structurally related compounds.

Anticancer Agents

Hydrazone derivatives are a well-established class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[6][10][11][12][13] The mechanism of action for many anticancer hydrazones involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

The tetrazole moiety can further contribute to the anticancer profile. Tetrazole-containing compounds have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of enzymes involved in cancer progression.[10][13]

Potential Signaling Pathway Modulation:

One of the key pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. Hydrazone derivatives have been shown to modulate this pathway.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a tetrazolyl-phenyl-hydrazone derivative.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both tetrazole and hydrazone moieties have been independently associated with significant antibacterial and antifungal activities.[1][9][14][15][16] The hybridization of these two pharmacophores in a single molecule could lead to compounds with broad-spectrum antimicrobial activity.

Potential Mechanism of Action:

A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication. Inhibition of this enzyme leads to bacterial cell death. Certain hydrazone derivatives have been shown to be effective inhibitors of DNA gyrase.[17]

Caption: Proposed mechanism of action for a tetrazolyl-phenyl-hydrazone derivative as a DNA gyrase inhibitor.

Enzyme Inhibitors

The structural features of the tetrazolyl-phenyl-hydrazone scaffold make it a promising candidate for the development of various enzyme inhibitors. For example, hydrazone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[18][19][20] Inhibition of MAO is a therapeutic strategy for the treatment of depression and neurodegenerative diseases.

Furthermore, the tetrazole ring has been shown to act as a zinc-binding group, making it suitable for targeting metalloenzymes such as carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer.[21]

Experimental Protocols

The following protocols are provided as general guidelines for the synthesis and derivatization of this compound. Researchers should adapt these methods based on the specific reactivity of the chosen reagents.

General Protocol for the Synthesis of Tetrazolyl-Phenyl-Hydrazone Derivatives

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.

-

Catalysis: Add a catalytic amount of a mild acid, such as glacial acetic acid (2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized hydrazone derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its bifunctional nature provides a facile entry point for the creation of diverse chemical libraries with the potential for a wide range of biological activities. The established roles of the tetrazole and hydrazone moieties in drug design provide a strong rationale for investigating the therapeutic potential of their hybrid structures. Future research should focus on the synthesis and screening of a broad range of derivatives to elucidate structure-activity relationships and identify lead compounds for further development as anticancer, antimicrobial, or enzyme-inhibiting agents. The inherent versatility of this scaffold ensures its place as a valuable tool in the ongoing search for novel and effective therapeutics.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5).

- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed. (2022, December 15).

- Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC - NIH.

- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central.

- Tetrazole Derivatives as Promising Anticancer Agents - PubMed.

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV

- Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones.

-

Novel[1][5][6]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).

- Tetrazole hybrids with potential anticancer activity - PubMed. (2019, September 15).

- Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024, February 5).

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH.

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2025, October 16).

- Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC - NIH. (2023, February 28).

- Synthesis and study antimicrobial activities of some novel Tetrazole deriv

- Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI.

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025, August 7).

- Antimicrobial Activity of Some Steroidal Hydrazones - PMC - NIH.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar. (2021, August 30).

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. (2024, January 17).

- RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchG

- Synthesis and Evaluation of Tetrazole-BasedHydrazone Derivatives Bearing a Pyridine Moiety as Antimicrobial Agents - Ingenta Connect.

- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI.

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PubMed. (2017, August 20).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hygeiajournal.com [hygeiajournal.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrazole hybrids with potential anticancer activity [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthon: A Technical Guide to 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its molecular architecture, plausible synthetic routes, and its strategic application as a bioisostere and a reactive intermediate for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Introduction: The Emerging Importance of the Phenyltetrazole Scaffold

The tetrazole moiety has garnered considerable attention in medicinal chemistry, primarily for its role as a bioisostere of the carboxylic acid group.[1][2] This substitution can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile.[2] When incorporated into a phenyl ring, the resulting phenyltetrazole scaffold becomes a privileged structure in numerous pharmacologically active compounds. The further addition of a reactive hydrazinyl group at the meta-position, as in 1-(3-Hydrazinylphenyl)-1H-tetrazole, creates a powerful and versatile building block for the synthesis of diverse compound libraries. This guide will illuminate the chemical properties and strategic utility of its hydrochloride salt, a more stable and handleable form for synthetic applications.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₆ | Inferred |

| Molecular Weight | 212.64 g/mol | Inferred |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Likely soluble in polar solvents like water and alcohols | General knowledge |

| pKa | The tetrazole N-H proton is weakly acidic, while the hydrazinyl group is basic. The hydrochloride salt form is expected. | General knowledge |

The structure of this compound presents two key functional regions: the acidic tetrazole ring and the basic, highly reactive hydrazine group. This duality is central to its synthetic versatility.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process commencing with a commercially available starting material, 3-aminobenzonitrile.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Aminophenyl)-1H-tetrazole

-

To a solution of 3-aminobenzonitrile in dimethylformamide (DMF), add sodium azide and ammonium chloride.[3]

-

Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into acidified water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 1-(3-aminophenyl)-1H-tetrazole.

Step 2: Diazotization of 1-(3-Aminophenyl)-1H-tetrazole

-

Suspend 1-(3-aminophenyl)-1H-tetrazole in a cooled aqueous solution of hydrochloric acid (0-5 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for a short period to ensure complete formation of the diazonium salt. This intermediate is typically used immediately in the next step without isolation.[4]

Step 3: Reduction to 1-(3-Hydrazinylphenyl)-1H-tetrazole

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Cool this solution and slowly add the previously prepared diazonium salt solution, keeping the temperature low.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the free hydrazine base.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-(3-hydrazinylphenyl)-1H-tetrazole in a suitable solvent such as diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Filter the resulting solid, wash with the solvent, and dry under vacuum to obtain this compound.[1]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl ring, the N-H protons of the hydrazine and tetrazole moieties, and the protons of the hydrochloride salt. The chemical shifts and coupling patterns will be indicative of the meta-substitution pattern. The tetrazole C-H proton typically resonates in the downfield region.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the characteristic deshielded carbon of the tetrazole ring.[5]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the tetrazole and hydrazinyl groups, C=N and N=N stretching of the tetrazole ring, and aromatic C-H and C=C stretching.

Applications in Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of diverse molecular scaffolds.

As a Bioisosteric Scaffold

The phenyltetrazole core serves as a proven bioisostere for a phenylcarboxylic acid moiety, a common feature in many biologically active molecules. This allows for the modification of existing drug candidates to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

As a Reactive Intermediate for Library Synthesis

The primary utility of this compound lies in the high reactivity of its hydrazinyl group. This nucleophilic group can readily participate in a variety of chemical transformations to generate a library of derivatives.

Caption: Synthetic utility of this compound in generating diverse chemical scaffolds.

5.2.1. Synthesis of Hydrazones: The condensation of the hydrazinyl group with various aldehydes and ketones provides a straightforward route to a wide array of hydrazone derivatives.[7] Hydrazones themselves are a class of compounds with a broad spectrum of reported biological activities.

5.2.2. Synthesis of Pyrazoles: The reaction with 1,3-dicarbonyl compounds or other suitable precursors can lead to the formation of pyrazole-containing molecules.[8] Pyrazole is another important pharmacophore found in many approved drugs.

5.2.3. Use in Multicomponent Reactions (MCRs): Hydrazines are valuable components in various MCRs, such as the Ugi-tetrazole reaction, which allows for the rapid assembly of complex molecules from simple starting materials.[9] This is a powerful strategy for generating large and diverse compound libraries for high-throughput screening.

Potential as Kinase Inhibitors

The phenyl-azole scaffold is a common feature in many kinase inhibitors.[10][11] By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds targeting specific kinases implicated in diseases such as cancer and inflammatory disorders.

Conclusion

This compound is a strategically designed chemical entity that holds significant promise for the advancement of drug discovery programs. Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The true value of this compound lies in its dual functionality, combining the bioisosteric advantages of the phenyltetrazole core with the synthetic versatility of the hydrazinyl group. This allows for the efficient generation of diverse libraries of novel compounds with the potential for a wide range of therapeutic applications. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such versatile building blocks will undoubtedly become increasingly important.

References

- Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Ahmed, E. M. (2019). Pyrazole and its Fused Derivatives: A Review on their Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 19(11), 875-896.

-

Bojarska, J., Ziora, Z. M., & Kiec-Kononowicz, K. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

- Fancelli, D., Moll, J., Varasi, M., & Vianello, P. (2006). Scaffold-based design of kinase inhibitors for cancer therapy. Current Medicinal Chemistry, 13(28), 3289-3311.

- Gao, Y., Wu, F., & Li, L. (2022). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Medicinal Chemistry, 14(12), 895-911.

- Hassan, S. A., & Abdullah, M. N. (2025). Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol.

- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.

- Katritzky, A. R., & Rogers, J. W. (2001). Synthesis of 1H-tetrazoles. In Organic Chemistry Portal.

- Liu, Y., Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.

- Patil, P., Zhang, J., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130.

-

Popowycz, F., & Joseph, B. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 285-333. [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 57(18), 7387-7403.

- Verma, A., Joshi, S., & Singh, D. (2013). Tetrazoles: A multi-potent motif in drug design. VU Research Repository.

- Wang, X., & Xu, X. (2014). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 18(1), 24-38.

- Zareef, M., Iqbal, R., & Zaidi, J. H. (2007). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Journal of the Chinese Chemical Society, 54(5), 1315-1322.

- Zhang, Y., & Li, Z. (2018). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 9(10), 1296-1311.

- (2025). Biological activities importance of Tetrazole derivatives.

- (2025).

- (2025). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.

- (2025). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry.

- (2025). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.

- (2025). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.

- (2025).

- (2016). Consecutive hydrazino-Ugi-azide reactions: synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. PMC - NIH.

- (2011). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC - NIH.

- (1973). Process for preparing 1h-tetrazole compounds.

- (2013). Synthetic method of phenylhydrazine hydrochloride.

- (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses.

- (2002). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. PMC.

- (2022). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.

- (2018). Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. PMC - NIH.

- (2005). Arylation of substituted hydrazines with arylboronic acids. Estonian Academy Publishers.

- (2016). Hydrazine in the Ugi Tetrazole Reaction. the University of Groningen research portal.

- (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry.

- (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

- (2024). Hydrazone synthesis. Organic Chemistry Portal.

- (2013). Light-Triggered Click Chemistry. PMC - PubMed Central.

- (2017). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. PMC - NIH.

- (2010). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- (2022).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. irjmets.com [irjmets.com]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Structure-based design of novel potent protein kinase CK2 (CK2) inhibitors with phenyl-azole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride in Click Chemistry

Introduction: Unlocking the Potential of a Bifunctional Reagent

The field of bioconjugation and drug development continually seeks novel molecular entities that can serve as versatile scaffolds and linkers. 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is one such compound of interest, featuring two key functional groups: a hydrazine moiety and a tetrazole ring. While not a conventional click chemistry reagent in its native form, its true potential can be unlocked through a straightforward chemical transformation. The hydrazine group, upon conversion to an azide, renders the molecule "click-ready" for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed protocol to utilize this compound in click chemistry. We will detail the in situ conversion of the hydrazine to an azide, followed by a robust CuAAC protocol. The tetrazole ring, a known bioisostere for carboxylic acids, remains intact, offering a valuable functional handle for subsequent modifications or for influencing the pharmacokinetic properties of the final conjugate.

Proposed Reaction Pathway and Mechanism

The overall strategy involves a two-step, one-pot process. First, the hydrazine group is converted to an azide via diazotization. Second, the newly formed aryl azide is immediately reacted with a terminal alkyne in a classic CuAAC reaction to form a stable triazole linkage.

Step 1: Diazotization of Hydrazine to Azide

The conversion of an aryl hydrazine to an aryl azide can be achieved through a diazotization reaction, similar to the well-established Sandmeyer reaction for aromatic amines.[1][2][3][4] In this proposed step, the hydrazine is treated with a nitrite source under acidic conditions to form an unstable diazonium salt intermediate. This intermediate then reacts with an azide source (or rearranges in the presence of excess nitrite) to yield the desired aryl azide with the expulsion of nitrogen gas.

Sources